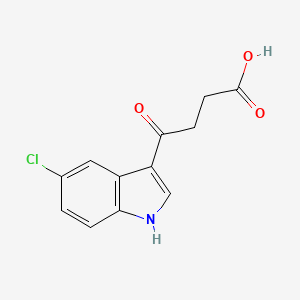
Dicyclohexylamine (R)-2-hydroxy-3-sulfopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylamine ®-2-hydroxy-3-sulfopropanoate is a chemical compound that combines dicyclohexylamine with ®-2-hydroxy-3-sulfopropanoate. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, known for its applications in various industrial processes. The ®-2-hydroxy-3-sulfopropanoate moiety adds unique properties to the compound, making it useful in specific scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyclohexylamine can be synthesized through several methods:
Catalytic Hydrogenation of Aniline: This method involves the hydrogenation of aniline (phenylamine) using catalysts such as ruthenium or palladium.
Reductive Amination of Cyclohexanone: This method involves the reaction of cyclohexanone with ammonia or cyclohexylamine in the presence of a catalyst such as palladium/carbon under hydrogen pressure.
Pressure Hydrogenation of Diphenylamine: This method uses a ruthenium catalyst to hydrogenate diphenylamine, producing dicyclohexylamine.
Industrial Production Methods
Industrial production of dicyclohexylamine typically involves the catalytic hydrogenation of aniline or the reductive amination of cyclohexanone. These methods are preferred due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexylamine undergoes various chemical reactions, including:
Oxidation: Dicyclohexylamine can be oxidized to form corresponding nitrosamines or other oxidized products.
Reduction: It can be reduced to form cyclohexylamine or other reduced derivatives.
Substitution: Dicyclohexylamine can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and other quinones.
Reduction: Hydrogen gas in the presence of palladium/carbon or ruthenium catalysts is commonly used.
Substitution: Various alkyl halides and other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrosamines and other oxidized derivatives.
Reduction: Cyclohexylamine and other reduced amines.
Substitution: Substituted amines with various functional groups.
Applications De Recherche Scientifique
Dicyclohexylamine ®-2-hydroxy-3-sulfopropanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of dicyclohexylamine involves its interaction with various molecular targets:
Spermidine Synthase Inhibition: Dicyclohexylamine inhibits spermidine synthase, affecting polyamine biosynthesis in plants.
Antibacterial Activity: It inhibits bacterial growth by targeting spermidine synthase in bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A primary amine with similar applications but different reactivity and properties.
Diphenylamine: Used in similar industrial applications but has different chemical properties and reactivity.
Uniqueness
Dicyclohexylamine ®-2-hydroxy-3-sulfopropanoate is unique due to its combination of dicyclohexylamine and ®-2-hydroxy-3-sulfopropanoate, providing distinct chemical and biological properties that are not found in similar compounds .
Propriétés
Formule moléculaire |
C15H29NO6S |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2R)-2-hydroxy-3-sulfopropanoic acid |
InChI |
InChI=1S/C12H23N.C3H6O6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;4-2(3(5)6)1-10(7,8)9/h11-13H,1-10H2;2,4H,1H2,(H,5,6)(H,7,8,9)/t;2-/m.0/s1 |
Clé InChI |
ZMSVUGQGSOYQRN-WNQIDUERSA-N |
SMILES isomérique |
C1CCC(CC1)NC2CCCCC2.C([C@@H](C(=O)O)O)S(=O)(=O)O |
SMILES canonique |
C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12821922.png)
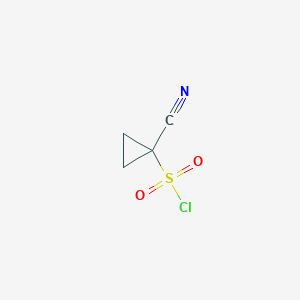
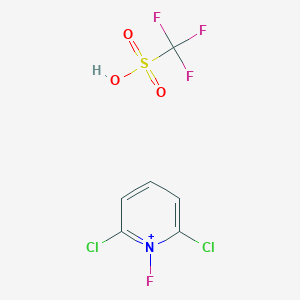
![(1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12821939.png)
![tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate](/img/structure/B12821940.png)
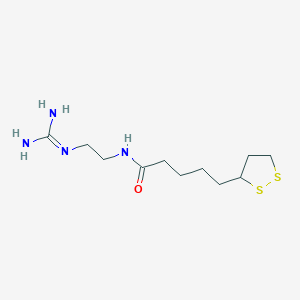
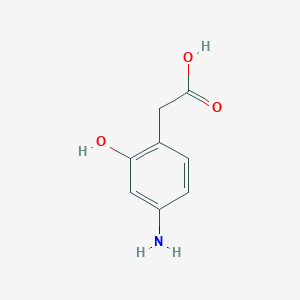
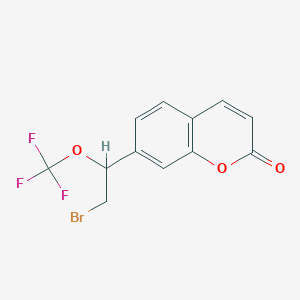

![3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline](/img/structure/B12821977.png)
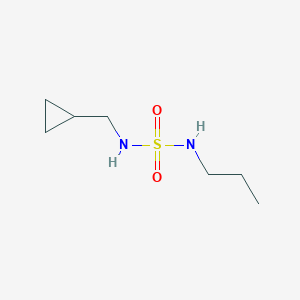
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12821984.png)
